Campesta-5,7-dien-3beta-ol

Membrane Biophysics Sterol Absorption Lipid Partitioning

Campesta-5,7-dien-3beta-ol (syn. 7-dehydrocampesterol, provitamin D7) is a C28 ergostanoid sterol bearing a conjugated Δ5,7-diene system in the B-ring and a 24R-methyl-substituted side chain.

Molecular Formula C28H46O
Molecular Weight 398.7 g/mol
Cat. No. B1245383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCampesta-5,7-dien-3beta-ol
Synonyms22,23-dihydroergosterol
22,23-dihydroergosterol, (3beta,24R)-isomer
22,23-dihydroergosterol, (3beta,24xi)-isomer
7-dehydrocampesterol
ergosta-5,7-dien-3 beta-ol
Molecular FormulaC28H46O
Molecular Weight398.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9-10,18-20,22,24-26,29H,7-8,11-17H2,1-6H3/t19-,20-,22+,24-,25+,26?,27+,28-/m1/s1
InChIKeyZKQRGSXITBHHPC-CBTBQNHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Campesta-5,7-dien-3beta-ol (Provitamin D7) for Research Procurement: Compound Identity, Class, and Core Differentiating Characteristics


Campesta-5,7-dien-3beta-ol (syn. 7-dehydrocampesterol, provitamin D7) is a C28 ergostanoid sterol bearing a conjugated Δ5,7-diene system in the B-ring and a 24R-methyl-substituted side chain [1]. It is classified within the ergostane sterol series, structurally intermediate between the C27 cholestane (7-dehydrocholesterol, provitamin D3) and C29 stigmastane (7-dehydrositosterol, provitamin D5) 5,7-diene sterols [2]. The compound occurs naturally in select plant species (e.g., Festuca spp., celery cell cultures) and certain invertebrates, where it serves as a biosynthetic intermediate and a photolabile precursor to vitamin D7 [3]. Its distinct side-chain architecture—a 24R-methyl group on a saturated C8 side chain—defines its differential behavior in membrane partitioning, photoconversion, and vitamin D receptor pharmacology relative to its closest in-class analogs [4].

C28 ergostane sterol with 5,7-diene chromophore
24R-methyl side-chain architecture enables differential membrane partitioning studies
Photolabile provitamin D7 for vitamin D analog synthesis and photobiology

Why 7-Dehydrocholesterol or 7-Dehydrositosterol Cannot Substitute for Campesta-5,7-dien-3beta-ol in Quantitative Research


The three primary 5,7-diene provitamin D sterols—7-dehydrocholesterol (C27, cholestane side chain), campesta-5,7-dien-3beta-ol (C28, 24R-methyl-ergostane side chain), and 7-dehydrositosterol (C29, 24R-ethyl-stigmastane side chain)—are not functionally interchangeable despite sharing an identical B-ring diene chromophore. The addition of each carbon at C24 progressively reduces membrane uptake rate: brush border and erythrocyte membranes absorb 7-dehydrocholesterol 4–5 times faster than 7-dehydrositosterol, with the campesterol analog occupying an intermediate, quantitatively distinct position [1]. Furthermore, the active vitamin D metabolite derived from campesta-5,7-dien-3beta-ol—1α,25-dihydroxyvitamin D7—is significantly less potent at the vitamin D receptor than 1α,25-dihydroxyvitamin D3, demonstrating that side-chain structure directly modulates pharmacological activity [2]. Substituting one 5,7-diene sterol for another without accounting for C24 alkylation status will introduce uncontrolled variables in membrane biophysics, photobiology, and vitamin D receptor pharmacology experiments.

Target Campesta-5,7-dien-3β-ol (C28, 24R-methyl)
Risk Similar B-ring diene does not ensure interchangeable membrane uptake: C28 occupies intermediate kinetics distinct from C27 and C29 analogs.
Target Campesta-5,7-dien-3β-ol as vitamin D7 precursor
Risk Derived 1α,25(OH)₂D₇ shows markedly lower VDR activity than D₃ and D₂; side-chain structure directly modulates pharmacological readout.
Target C28 ergostane sterol in biosynthetic pathway
Risk Substitution with C27 or C29 5,7-diene sterols may shift pathway flux interpretation; C24 alkylation status introduces uncontrolled variables.

Campesta-5,7-dien-3beta-ol: Quantitative Differentiation Evidence Against Closest Analogs


Membrane Uptake Kinetics: 7-Dehydrocampesterol Occupies a Quantitatively Intermediate Position Between Cholesterol and Sitosterol Analogs

In a direct head-to-head comparison using rat jejunal brush border vesicles and erythrocyte membranes, the uptake of three 7-dehydrosterol analogs from equimolar micellar solutions decreased as a function of increasing C24 side-chain carbon number. 7-Dehydrocholesterol (C27, zero C24 alkyl carbons) was absorbed 4–5 times faster than 7-dehydrositosterol (C29, two C24 alkyl carbons) over a 60-min incubation period. 7-Dehydrocampesterol (C28, one C24 methyl group) exhibited uptake rates intermediate between the C27 and C29 analogs at all measured time points [1]. This rank order was consistent across both membrane preparations and mirrored the uptake pattern of the parent Δ5-sterols (cholesterol > campesterol > sitosterol), confirming that the side-chain alkylation status, not the B-ring diene, is the primary determinant of differential membrane partitioning [1].

Membrane uptake
Head-to-head
Intermediate rate: 2–3× slower than C27, faster than C29
Supports C24 alkylation SAR in lipid partitioning
Rat jejunal/erythrocyte membranes; rank order conserved
Membrane Biophysics Sterol Absorption Lipid Partitioning

Provitamin D Photoconversion: Antirachitic Potency of Irradiated 7-Dehydrocampesterol Quantified Against Irradiated Ergosterol

In the foundational 1942 characterization study, 7-dehydrocampesterol was irradiated with ultraviolet light under conditions optimized for ergosterol photoconversion (4-minute irradiation). Irradiated ergosterol yielded a product with 7,000,000 international units (IU) of vitamin D per gram of original sterol, corresponding to a 17.5% conversion. Irradiated 7-dehydrocampesterol, processed under identical conditions, yielded an antirachitic product with an estimated potency of 4,100,000 IU per gram, approximately 59% of the ergosterol-derived activity [1]. The direct assay of the irradiated 7-dehydrocampesterol preparation gave 725,000 IU per gram of original substance, confirming the lower photoconversion efficiency relative to the ergosterol benchmark [1]. The resulting vitamin D7 activity was noted to resemble vitamin D2 (ergocalciferol) rather than vitamin D3 (cholecalciferol) in differential chick vs. rat assay responses [1].

Photoconversion
Reported
~4.1 × 10⁶ IU/g vs ergosterol 7.0 × 10⁶ IU/g (59% relative potency)
Defined lower-efficiency provitamin D for quantum yield studies
UV irradiation context; rat line test assay
Photochemistry Vitamin D Biology Antirachitic Activity

Vitamin D Receptor Pharmacology: 1α,25-Dihydroxyvitamin D7 is Significantly Less Active than 1α,25-Dihydroxyvitamin D3 Across Multiple Functional Assays

The active metabolite derived from campesta-5,7-dien-3beta-ol—1α,25-dihydroxyvitamin D7 [1α,25(OH)2D7]—was evaluated alongside 1α,25(OH)2D2, 1α,25(OH)2D3, 1α,25(OH)2D4, and 24-epi-1α,25(OH)2D2 in a comprehensive panel of VDR-mediated assays. 1α,25(OH)2D7 was reported to be 'much less active than 1α,25(OH)2D3' across all measured endpoints: VDR binding affinity, vitamin D-binding protein (DBP) affinity, bone-resorbing activity, antiproliferative and differentiation-inducing effects on HL-60 human promyelocytic leukemic cells, transcriptional activation of the rat 25-hydroxyvitamin D3-24-hydroxylase gene promoter (containing two VDREs), the human osteocalcin gene promoter, and VDR- or RXRα-mediated luciferase reporter activities in HeLa and CV-1 cells [1]. In contrast, 1α,25(OH)2D2 and 1α,25(OH)2D4 were 'almost comparable' to 1α,25(OH)2D3 in these respects, highlighting that the 24R-methyl group combined with the saturated side chain of the D7 compound uniquely attenuates VDR-mediated activity relative to both the D2 (24R-methyl, Δ22 double bond) and D3 (no C24 alkylation) derivatives [1].

VDR pharmacology
Cross-study comparable
Least active among D2, D3, D4, D7 in VDR binding and transactivation
Naturally attenuated VDR ligand for side-chain SAR
HL-60, MG-63, HeLa, CV-1 cell panel
Nuclear Receptor Pharmacology Vitamin D Receptor Structure-Activity Relationship

Acid-Catalyzed Deuterium Incorporation: Side-Chain-Dependent Reactivity Differentiates Campesta- from Cholesta- and Stigmasta-5,7-dien-3beta-ol

Under identical acid-catalyzed double-bond migration conditions (37% D2O solution of DCl in refluxing O-deuterioethanol, 5 h), the three 5,7-dien-3β-ol congeners incorporated different average numbers of deuterium atoms. The cholesta-5,7-dien-3β-ol (C27) scaffold incorporated an average of 7.3 deuterium atoms (nD). The campesta-5,7-dien-3β-ol (C28, 24R-methyl) analog incorporated 7.0 D, while the stigmasta-5,7-dien-3β-ol (C29, 24R-ethyl) analog incorporated 6.7 D [1]. This systematic decrease in deuteration efficiency (7.3 → 7.0 → 6.7 D) with increasing side-chain length demonstrates that the C24 alkyl substituent exerts a measurable, albeit subtle, influence on the acid-catalyzed rearrangement chemistry of the B/C/D ring system, likely through long-range conformational or electronic effects transmitted through the steroid nucleus [1].

Deuteration
Head-to-head
7.0 D average (C27: 7.3 D; C29: 6.7 D)
Side-chain-dependent deuteration profile
Acid-catalyzed double-bond migration; MS distribution distinct
Isotopic Labeling Steroid Chemistry Analytical Reference Standards

Biosynthetic Origin and Accumulation Profile: Campesta-5,7-dien-3beta-ol is a Distinct Product of Plant Sterol Biosynthesis Inhibition

In celery (Apium graveolens) cell suspension cultures treated with the squalene epoxidase inhibitor terbinafine, four major Δ5,7-sterols accumulated and were isolated by preparative reverse-phase HPLC. Campesta-5,7-dien-3β-ol was identified as a distinct product alongside stigmasta-5,7-dien-3β-ol, [24(24¹)Z]-stigmasta-5,7,24(24¹)-trien-3β-ol, and (22E)-stigmasta-5,7,22-trien-3β-ol, with structural identification confirmed by UV spectroscopy, ¹H NMR, and mass spectrometry [1]. The co-accumulation of campesta-5,7-dien-3β-ol with three distinct stigmastane-series 5,7-diene sterols demonstrates that the C28 ergostane Δ5,7-sterol is biosynthetically discrete from its C29 counterparts and arises from the campesterol branch of the pathway rather than the sitosterol branch. Small amounts of Δ8- and Δ8,14-sterols were also observed, revealing additional sites of terbinafine inhibition at the Δ7-reductase and Δ14-reductase steps [1].

Biosynthetic origin
Class-level
Sole C28 ergostane 5,7-sterol among four major accumulating products
Diagnostic marker for campesterol branch under terbinafine inhibition
Celery cell culture; preparative RP-HPLC identification
Plant Sterol Biosynthesis Terbinafine Inhibition Natural Product Isolation

Physicochemical Identity Parameters Differentiating Campesta-5,7-dien-3beta-ol from Co-Eluting Sterol Analogs in Analytical Workflows

Campesta-5,7-dien-3beta-ol possesses a defined set of physicochemical parameters that distinguish it from its closest structural analogs. The compound has a molecular formula of C28H46O, exact monoisotopic mass of 398.354866 Da, and a molecular weight of 398.7 g/mol [1]. The melting point is reported as 132.5–134.5°C (free sterol), with the benzoate derivative melting at 156–157°C (clearing at 164°C), and the compound exhibits a characteristic UV absorption attributable to the conjugated 5,7-diene system with molar absorptivity at 282 nm reported as 81% of ergosterol (ε = 9,350 for the impure free sterol) [2][3]. The 24R-methyl configuration at C24 distinguishes it from the 24S-epimer (ergosta-5,7-dien-3beta-ol, i.e., 7-dehydroergosterol/provitamin D4), which derives from the 24β-methyl ergostane series and yields the pharmacologically distinct 1α,25-dihydroxyvitamin D4 [4]. The ChEBI database classifies it as an ergostanoid (CHEBI:173071) with a distinct InChI and SMILES string [5].

Physicochemical identity
Supporting evidence
MW 398.7, mp 132.5–134.5°C, 24R-methyl, C28H46O
Identity distinct from C27, C29, and 24S epimer analogs
LIPID MAPS, ChEBI, multiple independent sources
Analytical Chemistry Chromatography Sterol Identification

Campesta-5,7-dien-3beta-ol: Evidence-Backed Research and Industrial Application Scenarios


Membrane Sterol SAR Studies: Probing the Effect of C24 Alkylation on Lipid Bilayer Partitioning

Campesta-5,7-dien-3beta-ol serves as the essential C28 intermediate probe in experiments designed to quantify how incremental additions of carbon atoms at C24 affect sterol membrane partitioning kinetics. As demonstrated by Child & Kuksis (1983), the 7-dehydro derivatives of cholesterol (C27, zero added carbons), campesterol (C28, one methyl), and sitosterol (C29, one ethyl) exhibit a progressive, quantifiable decrease in uptake rate by both brush border and erythrocyte membranes, with the campesterol analog occupying the intermediate position [1]. This graded response makes campesta-5,7-dien-3beta-ol indispensable for structure-activity relationship (SAR) studies that require an invariant B-ring chromophore (the Δ5,7-diene) while varying only the side-chain carbon count, enabling researchers to isolate and quantify the contribution of side-chain hydrophobicity and steric bulk to membrane insertion and transbilayer transport.

Vitamin D Analog Pharmacology: Investigating Side-Chain Determinants of VDR Activation Potency

Campesta-5,7-dien-3beta-ol is the obligatory starting material for generating 1α,25-dihydroxyvitamin D7, a naturally attenuated VDR agonist. The comprehensive pharmacological profiling by Tsugawa et al. (1999) established that 1α,25(OH)2D7 is significantly less active than 1α,25(OH)2D3, 1α,25(OH)2D2, and 1α,25(OH)2D4 across VDR binding, gene transactivation, antiproliferation, and bone-resorbing endpoints [2]. This positions campesta-5,7-dien-3beta-ol as a critical tool compound for dissecting how the combination of a saturated side chain and 24R-methyl substitution attenuates VDR signaling, providing a baseline for designing partial agonists or tissue-selective vitamin D analogs where reduced calcemic activity is therapeutically desirable.

Plant Sterol Biosynthesis Inhibitor Studies: Pathway-Specific Flux Marker for the C28 Ergostane Branch

In plant sterol biosynthesis research employing inhibitors such as terbinafine, campesta-5,7-dien-3beta-ol accumulation provides a specific readout for flux through the campesterol (C28) branch of the Δ5,7-sterol pathway. Yates et al. (1992) demonstrated that terbinafine-treated celery cell cultures accumulate campesta-5,7-dien-3beta-ol alongside three distinct C29 stigmastane Δ5,7-sterols, confirming that the compound arises from a discrete biosynthetic route and can be used as a diagnostic marker to distinguish inhibition effects on the C28 vs. C29 sterol branches [3]. This application is directly relevant to agrochemical research on sterol biosynthesis inhibitors and to metabolic engineering efforts aimed at redirecting phytosterol flux toward specific end-products.

Stable Isotope Tracer Studies: Side-Chain-Dependent Deuteration Profiles for Metabolic Flux Analysis

The differential deuterium incorporation efficiency of campesta-5,7-dien-3beta-ol (7.0 D average) relative to its C27 (7.3 D) and C29 (6.7 D) analogs, as quantified by Mizukai & Koshino (2002), provides a basis for using this compound in stable-isotope tracer experiments where mass-shift patterns must be deconvoluted in complex sterol mixtures [4]. The distinct isotopic distribution of the deuterated product (d5–d10 cluster) serves as a unique mass-spectrometric fingerprint, enabling researchers to track the metabolic fate of the C28 ergostane sterol pool independently of co-occurring C27 and C29 sterols in biological systems ranging from plant cell cultures to insect prothoracic glands, where 7-dehydrocampesterol levels correlate with ecdysone titer [5].

Application
Selection Property
Validation Focus
Membrane sterol SAR
C24 alkyl carbon number
Uptake rank-order using C27 and C29 controls
VDR activation studies
Side-chain saturation and C24-methyl
VDR transactivation and binding assay panel
Plant sterol biosynthesis inhibition
Ergostane vs. stigmastane branch marker
Accumulation profile under terbinafine treatment
Stable-isotope tracer studies
Side-chain-dependent deuteration profile
Mass distribution pattern in metabolic flux analysis
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